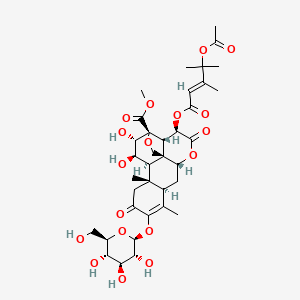

Yadanzioside K

Description

Structure

2D Structure

Properties

Molecular Formula |

C36H48O18 |

|---|---|

Molecular Weight |

768.8 g/mol |

IUPAC Name |

methyl (1R,2S,3R,6R,8R,13S,14R,15R,16S,17S)-3-[(E)-4-acetyloxy-3,4-dimethylpent-2-enoyl]oxy-15,16-dihydroxy-9,13-dimethyl-4,11-dioxo-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate |

InChI |

InChI=1S/C36H48O18/c1-13(33(4,5)54-15(3)38)8-20(40)52-26-28-35-12-49-36(28,32(47)48-7)29(45)24(44)27(35)34(6)10-17(39)25(14(2)16(34)9-19(35)51-30(26)46)53-31-23(43)22(42)21(41)18(11-37)50-31/h8,16,18-19,21-24,26-29,31,37,41-45H,9-12H2,1-7H3/b13-8+/t16-,18+,19+,21+,22-,23+,24+,26+,27+,28+,29-,31-,34-,35+,36-/m0/s1 |

InChI Key |

YJWLVGXIHBVPPC-WGINFWKESA-N |

Isomeric SMILES |

CC1=C(C(=O)C[C@]2([C@H]1C[C@@H]3[C@]45[C@@H]2[C@H]([C@@H]([C@]([C@@H]4[C@H](C(=O)O3)OC(=O)/C=C(\C)/C(C)(C)OC(=O)C)(OC5)C(=O)OC)O)O)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O |

Canonical SMILES |

CC1=C(C(=O)CC2(C1CC3C45C2C(C(C(C4C(C(=O)O3)OC(=O)C=C(C)C(C)(C)OC(=O)C)(OC5)C(=O)OC)O)O)C)OC6C(C(C(C(O6)CO)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Ethnobotanical and Pharmacological Perspectives of Brucea javanica and its Constituent Yadanzioside K: A Technical Guide

Introduction

Brucea javanica (L.) Merr., a member of the Simaroubaceae family, is an evergreen shrub widely distributed throughout Southeast Asia, from Sri Lanka and India to Southern China and Northern Australia.[1] Known colloquially as "Macassar kernels" or by its Chinese name "Ya-Dan-Zi," its fruits, seeds, and other parts have been integral to traditional medicine systems for centuries.[2][3] The first recorded medicinal use in China dates back to the Qing Dynasty (1368–1644 AD).[2] The therapeutic properties of B. javanica are largely attributed to a class of tetracyclic triterpenoids known as quassinoids.[4][5] To date, nearly 200 distinct chemical constituents have been isolated from this plant, with quassinoids being the most significant bioactive components.[1][6] Among these is Yadanzioside K, a quassinoid glycoside that represents the complex phytochemistry of this important medicinal plant.[7] This technical guide provides an in-depth overview of the ethnobotanical applications of B. javanica, with a focus on the pharmacological context of its constituent, this compound.

Ethnobotanical Uses of Brucea javanica

Traditionally, various parts of the B. javanica plant have been utilized to treat a wide array of ailments, reflecting its broad therapeutic potential. The applications are diverse, ranging from infectious diseases to topical skin conditions and cancer. All parts of the plant, particularly the fruits (pyrenes) and roots, are used medicinally.[1]

The primary traditional uses include:

-

Dysentery and Diarrhea: The fruits are famously used for treating amoebic and chronic dysentery, as well as diarrhea.[1][3][8] This is one of its most well-documented applications in Chinese traditional medicine.[2]

-

Malaria: B. javanica is a well-known febrifuge and antimalarial remedy in China and other Southeast Asian countries.[1][8][9] The seeds' action has been compared to that of quinine.[9]

-

Cancer: Traditional Chinese medicine employs the plant for the treatment of various cancers.[1][2] Modern formulations, such as Brucea javanica oil (BJO) emulsions, are used clinically in China, often in conjunction with chemotherapy.[2]

-

Topical and Skin Conditions: The seeds and oil are applied directly to treat corns, warts, and hemorrhoids.[2][9] Poultices made from the leaves are used for boils, ringworm, scurf, and centipede bites.[1][10]

-

Other Uses: A decoction of the roots is used for abdominal pain and coughs.[1] In Australia, aborigines have used the bark and roots to treat toothache.[7]

Data Presentation: Summary of Ethnobotanical Uses

| Traditional Use | Plant Part(s) Used | Geographical Region/Medical System |

| Dysentery (Amoebic), Diarrhea | Fruits (Pyrenes/Seeds), Roots | China, Southeast Asia[1][2][8] |

| Malaria, Fever | Fruits (Pyrenes/Seeds), Roots | China, Southeast Asia[1][9] |

| Cancer | Fruits (Pyrenes/Seeds), Oil | Chinese Traditional Medicine[1][2] |

| Corns, Warts | Seeds, Oil | Chinese Traditional Medicine[2][9] |

| Hemorrhoids | Fruits, Poultices | China, Southeast Asia[1][2] |

| Boils, Ringworm, Scurf | Leaf Poultice | Southeast Asia[1][10] |

| Abdominal Pain, Cough | Root Decoction | Southeast Asia[1] |

| Insecticide | Pyrenes (Seeds) | General[1][9] |

Pharmacological Context of this compound

This compound is one of numerous quassinoid glycosides isolated from the seeds of B. javanica.[7] While extensive research has focused on the pharmacological activities of the crude extracts and major quassinoids like brusatol and bruceine D, specific bioactivity data for this compound is not widely published. However, the well-documented effects of its structural analogs provide a strong basis for inferring its potential therapeutic relevance, which aligns with the plant's traditional uses.

The quassinoids from B. javanica are renowned for their potent cytotoxic (anti-cancer), antimalarial, and anti-inflammatory properties.[1] For instance, the related compound Yadanzioside P has been described as an antileukemic quassinoid glycoside.[11] It is highly probable that this compound contributes to the overall pharmacological profile of the plant, particularly its cytotoxic and anti-inflammatory effects. The cytotoxicity of quassinoids is a key factor in the traditional use of B. javanica for treating cancers and removing warts and corns.

Data Presentation: Cytotoxicity of Representative Quassinoids from Brucea javanica

| Compound | Cell Line | Activity | IC₅₀ Value (µM) |

| Bruceine D | H460 (Lung Cancer) | Cytotoxicity | 0.5 |

| Bruceine D | A549 (Lung Cancer) | Cytotoxicity | 0.6 |

| Bruceine A | MCF-7 (Breast Cancer) | Cytotoxicity | 0.063 - 0.182 (Range for similar compounds) |

| Brusatol | MDA-MB-231 (Breast Cancer) | Cytotoxicity | 0.081 - 0.238 (Range for similar compounds) |

(Note: Data compiled from multiple sources for illustrative purposes.[12][13])

Experimental Protocols

General Protocol for Isolation of Quassinoid Glycosides (e.g., this compound)

This protocol is a representative methodology based on standard phytochemical procedures for isolating quassinoid glycosides from B. javanica seeds.

-

Plant Material Preparation: Air-dry the seeds of Brucea javanica at room temperature and grind them into a coarse powder.

-

Extraction:

-

Defat the powdered seeds by maceration with n-hexane for 24-48 hours at room temperature to remove oils.

-

Discard the hexane extract. Air-dry the residue.

-

Extract the defatted powder with 95% ethanol (EtOH) or methanol (MeOH) using maceration or Soxhlet extraction for 48-72 hours.

-

Concentrate the hydroalcoholic extract in vacuo using a rotary evaporator to yield a crude extract.

-

-

Solvent Partitioning:

-

Suspend the crude extract in water and partition sequentially with solvents of increasing polarity, such as chloroform (CHCl₃), ethyl acetate (EtOAc), and n-butanol (n-BuOH).

-

Quassinoid glycosides are typically enriched in the EtOAc and n-BuOH fractions.

-

-

Chromatographic Separation:

-

Subject the bioactive fraction (e.g., n-BuOH) to column chromatography on a silica gel or Diaion HP-20 resin.

-

Elute the column with a gradient solvent system, such as CHCl₃-MeOH-H₂O or EtOAc-MeOH, starting with lower polarity and gradually increasing it.

-

Collect fractions and monitor them by Thin Layer Chromatography (TLC), visualizing spots under UV light or by spraying with a vanillin-sulfuric acid reagent and heating.

-

-

Purification:

-

Combine similar fractions and subject them to further purification steps using repeated column chromatography, Sephadex LH-20 chromatography, and/or preparative High-Performance Liquid Chromatography (HPLC) on a C18 column.

-

Elute with a suitable mobile phase (e.g., acetonitrile-water or methanol-water gradient) to isolate pure compounds like this compound.

-

-

Structure Elucidation: Confirm the structure of the isolated compound using spectroscopic methods, including ¹H-NMR, ¹³C-NMR, Mass Spectrometry (MS), and comparison with literature data.

Protocol for In Vitro Cytotoxicity (MTT Assay)

This protocol details a standard procedure for assessing the cytotoxic activity of a pure compound like this compound against a cancer cell line (e.g., MCF-7 breast cancer cells).

-

Cell Culture: Culture MCF-7 cells in appropriate media (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, maintained at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Seeding:

-

Trypsinize confluent cells and perform a cell count using a hemocytometer or automated cell counter.

-

Seed the cells into a 96-well microtiter plate at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of medium.

-

Incubate the plate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

-

Create a series of dilutions of the compound in the culture medium to achieve final concentrations ranging from nanomolar to micromolar levels (e.g., 0.01, 0.1, 1, 10, 100 µM). The final DMSO concentration in the wells should be non-toxic (typically <0.5%).

-

Remove the old medium from the wells and add 100 µL of the medium containing the different compound concentrations. Include wells for a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

-

Incubate the plate for 48 or 72 hours.

-

-

MTT Assay:

-

Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.

-

Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate gently for 10 minutes to ensure complete dissolution.

-

-

Data Analysis:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot a dose-response curve (percent viability vs. compound concentration) and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

-

Mandatory Visualizations

References

- 1. The mechanism of action of vitamin K - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Vitamin-k - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 4. Synthesis and antileukemic activity of (+-)-20-deoxyaminocamptothecin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antileukemic activity of YPN-005, a CDK7 inhibitor, inducing apoptosis through c-MYC and FLT3 suppression in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. Interaction of Odoroside A, A Known Natural Cardiac Glycoside, with Na+/K+-ATPase | Semantic Scholar [semanticscholar.org]

- 10. go.drugbank.com [go.drugbank.com]

- 11. abmole.com [abmole.com]

- 12. Synthesis and antileukemic activity of novel 2-(4-(2,4-dimethoxybenzoyl)phenoxy)-1-(4-(3-(piperidin-4-yl)propyl)piperidin-1-yl)ethanone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Phytonadione (Vitamin K1) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Physical and chemical properties of purified Yadanzioside K

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yadanzioside K is a naturally occurring quassinoid glycoside isolated from the seeds of Brucea javanica (L.) Merr., a plant with a long history in traditional medicine for treating various ailments, including cancer and inflammatory conditions. As a member of the quassinoid family, this compound possesses a complex and highly oxygenated tetracyclic triterpene structure, which is believed to be responsible for its significant biological activities. This technical guide provides a detailed overview of the physical and chemical properties of purified this compound, experimental protocols for its isolation, and an exploration of its potential mechanisms of action through key signaling pathways.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound have been determined through various analytical techniques. These properties are crucial for its identification, characterization, and formulation in research and development settings.

| Property | Value | Reference |

| Molecular Formula | C₃₆H₄₈O₁₈ | [1][2][3][4][5] |

| Molecular Weight | 768.76 g/mol | [4] |

| Melting Point | 214.5-216.5 °C | [1] |

| Appearance | Crystalline solid (from methanol) | [1] |

| Optical Rotation | [α]D +15° (c 1.0, EtOH); [α]D -31° (c 0.9, C₅H₅N) | [1] |

| Solubility | Soluble in Ethanol, Pyridine, DMSO | [1] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of this compound. The following tables summarize the key data obtained from Ultraviolet-Visible (UV-Vis), Infrared (IR), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

UV-Vis and IR Spectroscopy

| Spectroscopic Method | Wavelength/Wavenumber | Reference |

| UV (in EtOH) | 222 nm (ε 17000), 252 nm (ε 9000) | [1] |

| IR (KBr) | 3450, 1740, 1645, 1065 cm⁻¹ | [1] |

Mass Spectrometry

| Technique | Ionization Mode | Observed m/z | Interpretation | Reference |

| Secondary Ion Mass Spectrometry (SI-MS) | - | 769 | [M+H]⁺ | [1] |

| Electron Ionization Mass Spectrometry (EI-MS) | - | 546 | [M - 162 - 60]⁺ | [1] |

¹H and ¹³C NMR Data

The ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of this compound. The assignments are based on data from Sakaki et al. (1986).[1]

¹H NMR Spectral Data (in C₅D₅N)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | 3.63 | d | 8.0 |

| H-5 | 3.31 | d | 6.0 |

| H-6α | 2.11 | dd | 15.0, 6.0 |

| H-6β | 2.59 | d | 15.0 |

| H-7 | 4.88 | d | 2.5 |

| H-9 | 3.25 | s | |

| H-11 | 4.63 | d | 2.0 |

| H-12 | 4.31 | d | 2.0 |

| H-14 | 2.51 | m | |

| H-15 | 6.11 | d | 8.0 |

| H-2' | 7.01 | s | |

| 4-Me | 2.04 | s | |

| 8-Me | 1.83 | s | |

| 10-Me | 1.63 | s | |

| 13-Me | 1.93 | s | |

| 3'-Me | 2.14 | s | |

| 4'-OAc | 2.08 | s | |

| OMe | 3.69 | s | |

| Glc-H-1' | 5.11 | d | 7.5 |

¹³C NMR Spectral Data (in C₅D₅N)

| Carbon | Chemical Shift (δ, ppm) | Carbon | Chemical Shift (δ, ppm) |

| 1 | 49.8 | 15 | 78.9 |

| 2 | 208.2 | 16 | 170.1 |

| 3 | 80.3 | 20 | 82.5 |

| 4 | 58.3 | 21 | 173.3 |

| 5 | 45.1 | 1' | 167.3 |

| 6 | 36.1 | 2' | 129.2 |

| 7 | 79.5 | 3' | 157.5 |

| 8 | 44.9 | 4' | 82.8 |

| 9 | 50.8 | 5' | 20.3 |

| 10 | 25.9 | 6' | 20.4 |

| 11 | 74.2 | OMe | 51.9 |

| 12 | 70.4 | OAc | 20.9, 170.0 |

| 13 | 47.9 | Glc-1 | 105.2 |

| 14 | 123.9 | Glc-2 | 75.3 |

| Glc-3 | 78.4 | Glc-4 | 71.8 |

| Glc-5 | 78.0 | Glc-6 | 62.9 |

Experimental Protocols

Purification of this compound from Brucea javanica Seeds

The following protocol is based on the method described by Sakaki et al. (1986) for the isolation of this compound.[1]

1. Extraction:

-

Defatted seeds of Brucea javanica are subjected to extraction with methanol (MeOH).

-

The resulting methanol extract is concentrated under reduced pressure.

2. Partitioning:

-

The concentrated extract is partitioned between dichloromethane (CH₂Cl₂) and water (H₂O).

-

The organic layer (CH₂Cl₂) containing the quassinoid glycosides is collected.

3. Column Chromatography:

-

The CH₂Cl₂ extract is subjected to silica gel column chromatography.

-

Elution is performed with a suitable solvent system to achieve initial separation of fractions.

4. Further Purification:

-

Fractions containing this compound are further purified using a combination of chromatographic techniques, which may include:

-

Lobar column chromatography with Lichroprep RP-8.

-

Toyopearl HW-40S column chromatography.

-

Silicic acid column chromatography.

-

-

The selection and sequence of these techniques are guided by the polarity and molecular weight of the target compound and its impurities.

5. Crystallization:

-

The purified this compound fraction is crystallized from methanol to yield the final pure compound.

Biological Activity and Signaling Pathways

This compound, along with other quassinoids from Brucea javanica, has demonstrated significant potential as an anticancer and anti-inflammatory agent. While the precise molecular targets of this compound are still under investigation, studies on related compounds suggest that its biological effects are mediated through the modulation of key cellular signaling pathways.

Anticancer Activity: Potential Involvement of the PI3K/Akt Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell proliferation, survival, and apoptosis. Its aberrant activation is a hallmark of many cancers. Several studies have indicated that quassinoids from Brucea javanica can exert their anticancer effects by inhibiting this pathway. Bruceine D, a structurally related compound, has been shown to suppress the PI3K/Akt pathway in breast cancer cells.[3] It is plausible that this compound may share a similar mechanism of action.

References

- 1. academic.oup.com [academic.oup.com]

- 2. A review of Brucea javanica: metabolites, pharmacology and clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Major Constituents From Brucea javanica and Their Pharmacological Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Yadanzioside K from Brucea javanica: A Technical Overview of its Natural Occurrence and Isolation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural abundance and isolation of Yadanzioside K, a quassinoid glycoside found in the seeds of Brucea javanica (L.) Merr. While a significant body of research has focused on the diverse chemical constituents of this plant, specific quantitative data for many of the less abundant compounds, including this compound, remains limited in publicly available literature. This document summarizes the existing knowledge, outlines the general experimental procedures for its isolation, and identifies areas where further research is needed.

Natural Abundance and Yield

This compound is a known constituent of the seeds of Brucea javanica.[1] It belongs to the family of quassinoids, which are tetracyclic triterpenoids known for their bitter taste and a range of biological activities. The initial isolation and structural elucidation of this compound were reported in the mid-1980s as part of extensive phytochemical investigations into Brucea javanica.

Despite its established presence, specific quantitative data on the natural abundance of this compound in Brucea javanica seeds (e.g., percentage of dry weight) is not well-documented in the primary literature. The seminal works that first isolated this compound focused on the structural characterization of a large number of quassinoid glycosides and did not provide specific yields for each individual compound from a given starting mass of plant material. Subsequent studies have also focused on the isolation of new compounds or the quantification of more abundant quassinoids.

The table below lists this compound and other yadanziosides that were isolated in the same key studies. It is important to note that the yields for individual compounds were not specified.

| Compound | Molecular Formula | Plant Part | Key Reference(s) |

| Yadanzioside A | C34H46O16 | Seeds | Sakaki et al., 1985 |

| Yadanzioside B | C34H46O17 | Seeds | Sakaki et al., 1985 |

| Yadanzioside C | C34H44O17 | Seeds | Sakaki et al., 1985 |

| Yadanzioside D | C36H48O18 | Seeds | Sakaki et al., 1985 |

| Yadanzioside E | C36H48O18 | Seeds | Sakaki et al., 1985 |

| Yadanzioside G | C36H48O18 | Fruits | Zhao et al., 2011 |

| Yadanzioside I | C29H38O16 | Seeds | Yoshimura et al., 1985 |

| This compound | C36H48O18 | Seeds | Sakaki et al., 1986 |

| Yadanzioside L | C34H46O17 | Seeds | He et al., 2021 |

| Yadanzioside M | C34H40O16 | Fruits | Ye et al., 2015 |

| Yadanzioside N | C34H46O16 | Seeds | Sakaki et al., 1986 |

| Yadanzioside O | C34H46O17 | Seeds | Sakaki et al., 1986 |

| Yadanzioside P | C34H46O16 | Seeds | Sakaki et al., 1986 |

Experimental Protocols: A Generalized Approach

A specific, step-by-step protocol for the exclusive isolation of this compound is not available in the literature. The methods described are designed for the broad separation of a complex mixture of quassinoids. The following is a generalized workflow synthesized from the methodologies reported in the key publications that have successfully isolated this compound and other related compounds.

General Extraction and Fractionation Workflow

The isolation of yadanziosides from Brucea javanica seeds is a multi-step process involving solvent extraction, liquid-liquid partitioning, and extensive chromatography.

References

Preliminary In Vitro Bioactivity Screening of Yadanzioside K: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yadanzioside K is a quassinoid glucoside isolated from the seeds of Brucea javanica (L.) Merr., a plant with a history of use in traditional medicine for treating various ailments, including cancer and malaria. Quassinoids, a class of bitter nortriterpenoids, are known for their diverse and potent biological activities. This technical guide provides a preliminary overview of the potential in vitro bioactivities of this compound, drawing upon the known therapeutic actions of related compounds from its source and outlining the standard experimental protocols for its screening. Due to a lack of specific published data for this compound, this document serves as a foundational guide for initiating research into its pharmacological profile.

Potential Bioactivities and Data Presentation

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | IC₅₀ (µM) |

| e.g., MCF-7 | Breast Adenocarcinoma | Data not available |

| e.g., A549 | Lung Carcinoma | Data not available |

| e.g., HeLa | Cervical Carcinoma | Data not available |

| e.g., K562 | Chronic Myelogenous Leukemia | Data not available |

Table 2: In Vitro Anti-inflammatory Activity of this compound

| Assay | Cell Line/Target | Parameter Measured | IC₅₀ (µM) |

| e.g., Griess Assay | RAW 264.7 Macrophages | Nitric Oxide (NO) Production | Data not available |

| e.g., ELISA | RAW 264.7 Macrophages | Pro-inflammatory Cytokines (TNF-α, IL-6) | Data not available |

Table 3: In Vitro Antimalarial Activity of this compound

| Plasmodium falciparum Strain | Sensitivity | IC₅₀ (µM) |

| e.g., 3D7 | Chloroquine-sensitive | Data not available |

| e.g., Dd2 | Chloroquine-resistant | Data not available |

Experimental Protocols

The following are detailed methodologies for key experiments that would be cited in a comprehensive bioactivity screening of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on the proliferation of cancer cell lines.

a. Cell Culture: Human cancer cell lines (e.g., MCF-7, A549, HeLa, K562) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.

b. Assay Procedure:

-

Cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

-

This compound is dissolved in DMSO to prepare a stock solution and then serially diluted with culture medium to achieve a range of final concentrations.

-

The culture medium is removed from the wells and replaced with 100 µL of medium containing the various concentrations of this compound. Control wells receive medium with DMSO at the same final concentration as the treatment wells.

-

The plates are incubated for 48-72 hours.

-

Following incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

-

The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

The absorbance is measured at 570 nm using a microplate reader.

-

The percentage of cell viability is calculated relative to the control, and the IC₅₀ value is determined by plotting the percentage of viability against the concentration of this compound.

In Vitro Anti-inflammatory Assay (Nitric Oxide Production in RAW 264.7 Macrophages)

This protocol evaluates the potential of this compound to inhibit the production of the pro-inflammatory mediator nitric oxide (NO).

a. Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

b. Assay Procedure:

-

Cells are seeded in 96-well plates at a density of 5 x 10⁴ cells per well and allowed to adhere.

-

Cells are pre-treated with various non-toxic concentrations of this compound for 1 hour.

-

Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) to the wells, except for the negative control group.

-

The plates are incubated for 24 hours.

-

After incubation, 50 µL of the cell culture supernatant from each well is transferred to a new 96-well plate.

-

50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) is added to each well, followed by a 10-minute incubation at room temperature in the dark.

-

50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) is then added, and the plate is incubated for another 10 minutes.

-

The absorbance is measured at 540 nm. The concentration of nitrite is determined from a sodium nitrite standard curve.

-

The percentage of NO inhibition is calculated relative to the LPS-stimulated control, and the IC₅₀ value is determined.

In Vitro Antimalarial Assay (SYBR Green I-based Fluorescence Assay)

This protocol assesses the ability of this compound to inhibit the growth of Plasmodium falciparum.

a. Parasite Culture: Chloroquine-sensitive (e.g., 3D7) and chloroquine-resistant (e.g., Dd2) strains of P. falciparum are maintained in human O+ erythrocytes in RPMI-1640 medium supplemented with 10% human serum, 25 mM HEPES, and 25 mM NaHCO₃ at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

b. Assay Procedure:

-

Asynchronous parasite cultures are synchronized to the ring stage.

-

This compound is serially diluted in complete culture medium and added to a 96-well plate.

-

A parasite culture with 2% hematocrit and 1% parasitemia is added to each well.

-

The plate is incubated for 72 hours under the conditions described above.

-

After incubation, the plate is frozen at -80°C to lyse the red blood cells.

-

The plate is thawed, and 100 µL of SYBR Green I lysis buffer is added to each well.

-

The plate is incubated in the dark at room temperature for 1 hour.

-

Fluorescence is measured using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.

-

The IC₅₀ value is calculated by plotting the percentage of parasite growth inhibition against the log of the drug concentration.

Signaling Pathways and Visualization

The specific signaling pathways modulated by this compound have not yet been elucidated. However, related quassinoids are known to exert their cytotoxic and anti-inflammatory effects through various mechanisms, including the inhibition of protein synthesis and modulation of key inflammatory pathways such as NF-κB and MAPK. Future research should investigate the impact of this compound on these pathways.

Below are conceptual diagrams representing a generic experimental workflow and a hypothetical signaling pathway that could be investigated for this compound.

Conclusion

This compound, a quassinoid from Brucea javanica, represents a promising candidate for drug discovery due to the known potent bioactivities of related compounds. This guide outlines the preliminary steps and standardized protocols for a comprehensive in vitro bioactivity screening. Further research is imperative to isolate and test this compound to determine its specific cytotoxic, anti-inflammatory, and antimalarial efficacy, and to elucidate the underlying molecular mechanisms and signaling pathways involved. The data generated from such studies will be crucial in evaluating its potential as a novel therapeutic agent.

Unveiling the Therapeutic Potential of Compound K: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Compound K, a key intestinal metabolite of ginsenosides from Panax ginseng, has emerged as a promising therapeutic agent with significant anti-inflammatory and potential anti-cancer properties. This technical guide provides an in-depth overview of the known molecular targets and signaling pathways of Compound K. Through a comprehensive review of preclinical studies, this document outlines the mechanisms by which Compound K exerts its biological effects, offering valuable insights for future research and drug development endeavors. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate the replication and further exploration of these findings.

Introduction

Ginseng has a long history of use in traditional medicine. Modern phytochemical research has identified ginsenosides as its principal active components. Following oral administration, ginsenosides are metabolized by intestinal microflora into more readily absorbable and bioactive compounds, with Compound K being one of the most significant metabolites. Accumulating evidence suggests that Compound K possesses a range of pharmacological activities, primarily centered around the modulation of inflammatory and oncogenic signaling pathways. This guide focuses on the direct molecular interactions and downstream signaling cascades affected by Compound K, providing a foundational resource for researchers in the field.

Potential Therapeutic Targets and Mechanisms of Action

Compound K's therapeutic effects are attributed to its ability to interact with and modulate the activity of several key proteins involved in cellular signaling. The primary therapeutic areas of interest are inflammation and cancer.

Anti-inflammatory Activity

The anti-inflammatory properties of Compound K are well-documented and are mediated through the inhibition of pro-inflammatory signaling pathways.

The NF-κB pathway is a cornerstone of the inflammatory response. Compound K has been shown to inhibit this pathway through multiple mechanisms. A key target is Annexin A2 , a protein that promotes the activation of NF-κB by binding to the p50 subunit[1]. Compound K directly interacts with Annexin A2, preventing its association with p50 and thereby inhibiting the nuclear translocation and transcriptional activity of NF-κB[1]. This leads to a downstream reduction in the expression of NF-κB target genes, including those encoding for inflammatory cytokines and inhibitors of apoptosis proteins (IAPs)[1].

Another point of intervention is the upstream kinase complex, Inhibitor of nuclear factor kappa-B kinase (IKK) . Compound K can act as an inhibitor of IKK, preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.

Diagram: Inhibition of the NF-κB Pathway by Compound K

Caption: Compound K inhibits NF-κB signaling by targeting IKK and Annexin A2.

The serine/threonine kinase AKT1 is another critical regulator of inflammation. Compound K has been demonstrated to specifically downregulate the phosphorylation of AKT1, but not the closely related AKT2, in lipopolysaccharide (LPS)-activated macrophages[2][3]. This targeted inhibition of AKT1 phosphorylation leads to a reduction in the expression of downstream inflammatory mediators such as inducible nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interferon-β (IFN-β)[2][3].

Diagram: Experimental Workflow for Assessing AKT1 Inhibition

Caption: Workflow for evaluating Compound K's effect on AKT1 phosphorylation.

Recent studies have indicated that Compound K can modulate the interplay between SIRT1 and HDAC4 in macrophages[4]. In LPS-stimulated macrophages, Compound K was found to increase the expression of the anti-inflammatory protein SIRT1 while decreasing the expression of the pro-inflammatory HDAC4[4]. This dual action contributes to the suppression of inflammatory gene expression and the mitigation of oxidative stress[4].

Compound K has been identified as an agonist of the Glucocorticoid Receptor (GR) [5]. It exerts anti-inflammatory effects through both transcriptional activation and inhibition mediated by GR[5]. Molecular docking studies have identified the key binding sites of Compound K on GR as ASN564, MET560, and ASN638[5]. Upon binding, Compound K promotes the activation of GR, which can then transrepress the activity of other pro-inflammatory transcription factors like NF-κB[5].

Quantitative Data Summary

The following table summarizes key quantitative findings from preclinical studies on Compound K.

| Target/Pathway | Cell Line | Measurement | Value | Reference |

| Cytotoxicity | RAW264.7 Macrophages | Cell Viability (MTT Assay) | No significant reduction up to 10 µM | [3] |

| NF-κB Inhibition | HepG2 | IC50 (Annexin A2-p50 binding) | ~6 µM | [1] |

| Inflammatory Gene Expression | RAW264.7 Macrophages | Inhibition of LPS-induced TNF-α mRNA | Significant at 2.5, 5, 10 µM | [3] |

| Inflammatory Gene Expression | RAW264.7 Macrophages | Inhibition of LPS-induced iNOS mRNA | Significant at 2.5, 5, 10 µM | [3] |

| GR Binding | - | Binding Affinity (Isothermal Titration Calorimetry) | µM level | [5] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed RAW264.7 macrophages in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with varying concentrations of Compound K (e.g., 0, 2.5, 5, 10 µM) for 24 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Express cell viability as a percentage of the untreated control.

Western Blot for Phospho-AKT1

-

Cell Lysis: After treatment with LPS and/or Compound K, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-AKT1 (Ser473) and total AKT1 overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities and normalize the phospho-AKT1 signal to the total AKT1 signal.

Quantitative Real-Time PCR (qRT-PCR) for Inflammatory Genes

-

RNA Extraction: Extract total RNA from treated cells using a suitable RNA isolation kit.

-

cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcription kit.

-

qPCR Reaction: Set up the qPCR reaction using a SYBR Green master mix, cDNA template, and primers specific for target genes (e.g., TNF-α, iNOS, IL-1β) and a housekeeping gene (e.g., GAPDH).

-

Thermal Cycling: Perform the qPCR on a real-time PCR system with appropriate cycling conditions.

-

Data Analysis: Calculate the relative gene expression using the 2^-ΔΔCt method, normalizing to the housekeeping gene and relative to the control group.

Conclusion and Future Directions

Compound K demonstrates significant therapeutic potential, particularly in the context of inflammatory diseases. Its multifaceted mechanism of action, involving the modulation of key signaling pathways such as NF-κB and AKT1, and its interaction with targets like Annexin A2 and the Glucocorticoid Receptor, make it a compelling candidate for further investigation. Future research should focus on in vivo studies to validate these preclinical findings and to assess the pharmacokinetic and safety profiles of Compound K. Furthermore, exploring the potential synergistic effects of Compound K with existing anti-inflammatory and anti-cancer therapies could open new avenues for combination treatments. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers aiming to build upon the current understanding of this promising natural compound.

References

- 1. Ginsenoside compound K inhibits nuclear factor-kappa B by targeting Annexin A2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Compound K, a ginsenoside metabolite, plays an antiinflammatory role in macrophages by targeting the AKT1-mediated signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Compound K, a ginsenoside metabolite, plays an antiinflammatory role in macrophages by targeting the AKT1-mediated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibitory Effects of Ginsenoside Compound K on Lipopolysaccharide-Stimulated Inflammatory Responses in Macrophages by Regulating Sirtuin 1 and Histone Deacetylase 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ginsenoside compound K exerts anti-inflammatory effects through transcriptional activation and transcriptional inhibition of glucocorticoid receptor in rheumatoid arthritis fibroblast-like synoviocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Yadanzioside K: A Technical Guide on a Promising Quassinoid from Traditional Medicine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Yadanzioside K, a quassinoid glucoside isolated from the seeds of Brucea javanica (L.) Merr., has emerged from the annals of traditional medicine as a compound of significant interest for modern therapeutic development. Historically, extracts of Brucea javanica, known as "Ya-dan-zi" in Chinese medicine, have been utilized for the treatment of ailments such as dysentery, malaria, and various cancers. While specific research on this compound is limited, the extensive body of work on its close structural analogs, primarily Brusatol and Bruceine D, provides a strong foundation for understanding its potential pharmacological activities and mechanisms of action. This technical guide synthesizes the available information on this compound and its role in traditional medicine, and extrapolates its potential therapeutic applications based on data from closely related quassinoids. It provides an in-depth look at its probable anticancer, anti-inflammatory, and antimalarial properties, supported by quantitative data from analogous compounds, detailed experimental protocols, and hypothetical signaling pathways.

Introduction: From Traditional Use to Scientific Scrutiny

Brucea javanica has a long-standing history in traditional medicine across Asia, where it has been empirically used to treat a variety of conditions. The seeds of this plant are particularly rich in a class of bitter compounds known as quassinoids, to which this compound belongs. The traditional applications of Brucea javanica point towards potent biological activities, which have prompted scientific investigation into its chemical constituents.

This compound is a diterpenoid with the molecular formula C36H48O18. While this specific glycoside has not been extensively studied, the pharmacological profiles of other quassinoids from the same plant, such as Brusatol and Bruceine D, are well-documented, revealing significant cytotoxic, anti-inflammatory, and anti-malarial effects. This guide will leverage the data on these related compounds to build a comprehensive overview of the potential of this compound.

Pharmacological Activities: A Profile Based on Analogs

Due to the paucity of specific data on this compound, this section presents quantitative data on the pharmacological activities of its close structural analogs, Brusatol and Bruceine D. These compounds serve as valuable proxies to estimate the potential efficacy of this compound.

Anticancer Activity

Quassinoids from Brucea javanica are renowned for their potent cytotoxic effects against a wide range of cancer cell lines. Brusatol and Bruceine D have demonstrated low micromolar to nanomolar IC50 values, indicating strong potential as anticancer agents.

Table 1: Cytotoxic Activity of Brusatol against Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Citation(s) |

| MCF-7 | Breast Cancer | 0.08 | [1] |

| HCT-116 | Colorectal Cancer | > 0.015 | [1] |

| CT26 | Colorectal Cancer | 0.373 | [1] |

| U251 (IDH1-mutated) | Glioma | ~0.02 | [1] |

| KOPN-8 | Acute Lymphoblastic Leukemia | 0.0014 | [2] |

| CEM | Acute Lymphoblastic Leukemia | 0.0074 | [2] |

| MOLT-4 | Acute Lymphoblastic Leukemia | 0.0078 | [2] |

Table 2: Cytotoxic Activity of Bruceine D against Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Citation(s) |

| T24 | Bladder Cancer | 7.65 µg/mL | [3] |

| Hs 578T | Breast Cancer | 0.71 | [4] |

| MCF-7 | Breast Cancer | 9.5 | [4] |

| H460 | Lung Cancer | 0.5 | [5] |

| A549 | Lung Cancer | 0.6 | [5] |

| HepG2 | Hepatocellular Carcinoma | 8.34 | [6] |

| Huh7 | Hepatocellular Carcinoma | 1.89 | [6] |

| BGC-823 | Gastric Cancer | 1.2 | [5] |

| HCT-8 | Colon Cancer | 2.0 | [5] |

| SK-OV-3 | Ovarian Cancer | 0.76 | [5] |

Anti-inflammatory Activity

The traditional use of Brucea javanica for inflammatory conditions is supported by modern scientific studies on its constituent quassinoids. Brusatol, for instance, has been shown to possess anti-inflammatory properties.

Table 3: Anti-inflammatory Activity of Brusatol

| Assay | Model | Effect | Citation(s) |

| Nrf2 inhibition | Various cell lines | Potent inhibitor of the Nrf2 pathway, which is involved in inflammatory responses. | [7] |

Antimalarial Activity

The historical use of Brucea javanica as an antimalarial is substantiated by the potent in vitro activity of its quassinoids against Plasmodium falciparum.

Table 4: Antimalarial Activity of Brusatol

| Parasite Strain | Assay | IC50 | Citation(s) |

| P. berghei | Ookinete development | Complete blockage | [8] |

| P. berghei | Male gamete exflagellation | >80% inhibition | [8] |

| P. falciparum (3D7) | Transmission blocking | Potent activity at 100-500 nM | [8] |

Note: While the antimalarial activity of Brucea javanica extracts is documented, specific IC50 values for purified this compound are not available. The data for Brusatol indicates potent transmission-blocking activity.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and related quassinoids. These are generalized protocols based on standard laboratory practices.

Isolation of Quassinoid Glycosides from Brucea javanica

A general workflow for the isolation of compounds like this compound is depicted below.

Caption: General workflow for the isolation and identification of this compound.

Methodology:

-

Preparation of Plant Material: Dried seeds of Brucea javanica are ground into a fine powder.

-

Extraction: The powdered material is extracted exhaustively with methanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

-

Column Chromatography: The ethyl acetate or n-butanol fraction, which is typically rich in quassinoids, is subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol.

-

Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the desired compounds.

-

Further Purification: Fractions containing this compound are further purified using techniques like preparative high-performance liquid chromatography (HPLC) or size-exclusion chromatography on Sephadex LH-20.

-

Structural Elucidation: The structure of the purified compound is determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR; 1H, 13C, COSY, HMQC, HMBC) and Mass Spectrometry (MS).

In Vitro Cytotoxicity Assay (MTT Assay)

Principle: This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase to form a purple formazan product. The amount of formazan is directly proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The cells are treated with various concentrations of this compound (or a related compound) and incubated for 48-72 hours. A vehicle control (e.g., DMSO) is also included.

-

MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS).

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.

In Vitro Antimalarial Assay (SYBR Green I-based Assay)

Principle: This assay measures the proliferation of Plasmodium falciparum in red blood cells by quantifying the parasite's DNA using the fluorescent dye SYBR Green I.

Protocol:

-

Parasite Culture: P. falciparum is cultured in human red blood cells in RPMI 1640 medium supplemented with human serum or Albumax at 37°C in a low-oxygen environment.

-

Drug Dilution: this compound is serially diluted in a 96-well plate.

-

Parasite Addition: Synchronized ring-stage parasites are added to the wells at a specific parasitemia and hematocrit.

-

Incubation: The plate is incubated for 72 hours under the same conditions as the parasite culture.

-

Lysis and Staining: A lysis buffer containing SYBR Green I is added to each well to lyse the red blood cells and stain the parasite DNA.

-

Fluorescence Measurement: The fluorescence is read using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

-

Data Analysis: The fluorescence intensity is proportional to the parasite growth. The IC50 value is calculated by plotting the percentage of growth inhibition against the log of the drug concentration.

Signaling Pathways in Cancer: A Hypothetical Model for this compound

Based on the known mechanisms of Brusatol and Bruceine D, this compound is likely to exert its anticancer effects by modulating multiple signaling pathways that are crucial for cancer cell survival, proliferation, and metastasis.

The Nrf2 Pathway

Brusatol is a well-known inhibitor of the Nrf2 pathway.[1][7] Nrf2 is a transcription factor that regulates the expression of antioxidant and cytoprotective genes, and its overactivation in cancer cells contributes to chemoresistance. By inhibiting Nrf2, this compound could potentially increase the levels of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and apoptosis.

The PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and it is frequently hyperactivated in cancer. Bruceine D has been shown to inhibit this pathway.[9] this compound may act similarly, leading to the inhibition of downstream effectors that promote cell cycle progression and protein synthesis, ultimately inducing apoptosis.

The STAT3 Pathway

Signal transducer and activator of transcription 3 (STAT3) is another key protein that is often constitutively active in cancer, promoting cell proliferation, survival, and angiogenesis. Brusatol has been identified as an inhibitor of STAT3 signaling.[10] It is plausible that this compound could also target this pathway, leading to the downregulation of STAT3-regulated genes involved in oncogenesis.

References

- 1. Brusatol: A potential anti-tumor quassinoid from Brucea javanica - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antitumor Effect of Brusatol in Acute Lymphoblastic Leukemia Models Is Triggered by Reactive Oxygen Species Accumulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cytotoxicity and Apoptosis Studies of Brucein D against T24 Bladder Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. orbilu.uni.lu [orbilu.uni.lu]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Bruceine D inhibits HIF-1α-mediated glucose metabolism in hepatocellular carcinoma by blocking ICAT/β-catenin interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Repositioning Brusatol as a Transmission Blocker of Malaria Parasites - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A brief overview of antitumoral actions of bruceine D - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Brusatol, a Nrf2 Inhibitor Targets STAT3 Signaling Cascade in Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Purification of Yadanzioside K

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed methodology for the purification of Yadanzioside K, a bioactive quassinoid glycoside isolated from the seeds of Brucea javanica. The protocol outlines a multi-step process involving initial extraction, preliminary chromatographic separation, and final purification using preparative high-performance liquid chromatography (HPLC).

This compound, along with other quassinoids found in Brucea javanica, has garnered significant interest for its potential pharmacological activities, including antitumor properties.[1][2] The isolation and purification of this compound are crucial for further pharmacological studies and drug development. This protocol is based on established methods for the separation of quassinoid glycosides from Brucea javanica.

Data Presentation: HPLC Parameters for Quassinoid Separation

The following table summarizes typical chromatographic conditions for the analytical and preparative separation of quassinoids from Brucea javanica, which can be adapted for the purification of this compound.

| Parameter | Analytical HPLC | Preparative HPLC (Recommended) |

| Column | C18 (e.g., Cosmosil, 4.6 x 250 mm, 5 µm)[3][4] | C18 (e.g., 20 x 250 mm, 10 µm) |

| Mobile Phase | A: WaterB: Methanol[3] | A: WaterB: Methanol or Acetonitrile |

| Gradient | 0-10 min, 15-35% B10-30 min, 35-45% B30-36 min, 45-48% B[3] | Optimized gradient based on analytical run, e.g., 30-50% B over 40 min |

| Flow Rate | 1.0 mL/min[3][4] | 10-20 mL/min |

| Detection | UV at 221 nm[3][4] | UV at 221 nm |

| Column Temp. | 29°C[3] | Ambient or controlled (e.g., 25-30°C) |

| Injection Vol. | 10 µL[3] | 1-5 mL (depending on sample concentration) |

Experimental Protocols

This section details the step-by-step methodology for the extraction and purification of this compound from the seeds of Brucea javanica.

1. Sample Preparation: Extraction and Partitioning

-

Grinding and Extraction:

-

Grind dried seeds of Brucea javanica into a fine powder.

-

Extract the ground seeds with methanol (e.g., 4 x 18 L for 20 kg of seeds) under reflux for 24 hours.[5]

-

Combine the methanol extracts and evaporate the solvent in vacuo to obtain a crude residue.

-

-

Solvent Partitioning:

-

Suspend the crude residue in water.

-

Perform sequential liquid-liquid partitioning with n-hexane, chloroform, and n-butanol to separate compounds based on polarity.[5] this compound and other glycosides are expected to be enriched in the chloroform and n-butanol fractions.

-

Evaporate the solvents from each fraction to yield the respective extracts.

-

2. Preliminary Purification: Column Chromatography

-

Silica Gel Chromatography:

-

Subject the chloroform-soluble fraction to column chromatography on a silica gel column.[5]

-

Elute the column with a stepwise gradient of increasing methanol in chloroform (e.g., 100:0, 20:1, 5:1, 0:1 v/v).[5]

-

Collect fractions and monitor by thin-layer chromatography (TLC) to pool fractions containing similar compounds.

-

-

Adsorbent Chromatography (Optional):

3. Final Purification: Preparative HPLC

-

Column and Mobile Phase Preparation:

-

Equilibrate a preparative C18 HPLC column with the initial mobile phase composition (e.g., 30% methanol in water).

-

Prepare the mobile phase solvents (HPLC grade water and methanol/acetonitrile) and degas them thoroughly.

-

-

Sample Preparation for HPLC:

-

Dissolve the enriched fraction from the preliminary purification in a suitable solvent (e.g., methanol or a mixture of mobile phase A and B).

-

Filter the sample solution through a 0.45 µm syringe filter before injection.

-

-

Chromatographic Separation:

-

Inject the filtered sample onto the preparative HPLC system.

-

Run a gradient elution program, for instance, starting from 30% methanol and increasing to 50% methanol over 40 minutes. The exact gradient should be optimized based on analytical HPLC runs of the enriched fraction.

-

Monitor the elution profile at 221 nm.

-

-

Fraction Collection and Analysis:

-

Collect fractions corresponding to the peaks of interest.

-

Analyze the purity of the collected fractions using analytical HPLC.

-

Pool the pure fractions containing this compound and evaporate the solvent to obtain the purified compound.

-

Visualizations

Experimental Workflow for this compound Purification

Caption: Workflow for the purification of this compound.

Logical Relationship of Purification Steps

Caption: Logical steps in the purification process.

References

- 1. Major Constituents From Brucea javanica and Their Pharmacological Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. hilarispublisher.com [hilarispublisher.com]

- 4. hilarispublisher.com [hilarispublisher.com]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

Application Notes & Protocols: Extraction and Fractionation of Yadanzioside K from Brucea javanica

Audience: Researchers, scientists, and drug development professionals.

Introduction

Yadanzioside K is a naturally occurring quassinoid glucoside found in the seeds of Brucea javanica (L.) Merr., a plant with a long history in traditional medicine for treating various ailments, including cancer and malaria.[1][2][3] Quassinoids, a group of bitter principles from the Simaroubaceae family, have demonstrated significant biological activities, including cytotoxic, antimalarial, and anti-inflammatory effects.[1][2][4] This document provides a detailed protocol for the extraction, fractionation, and isolation of this compound from Brucea javanica seeds, compiled from established methodologies for the separation of quassinoid glycosides.

Data Presentation

While specific quantitative yields for this compound are not extensively reported in publicly available literature, the following table summarizes typical parameters and expected outcomes based on the isolation of similar quassinoids from Brucea javanica.

| Parameter | Value/Range | Source of Information |

| Starting Material | Dried, defatted seeds of Brucea javanica | Inferred from multiple sources |

| Extraction Solvent | Methanol or 95% Ethanol | [1][5][6] |

| Extraction Method | Maceration or Soxhlet extraction | General laboratory practice |

| Fractionation Solvents | n-Hexane, Chloroform, Ethyl Acetate, n-Butanol, Water | General phytochemical practice |

| Chromatography Type | Column Chromatography (Silica Gel, Diaion HP-20), HPLC | [6][7] |

| Purity of Final Product | >95% (as determined by HPLC/NMR) | Standard for isolated compounds |

| Reported Cytotoxicity (related compounds) | IC50 values in the micromolar (µM) range against various cancer cell lines | [2][8] |

Experimental Protocols

Plant Material Preparation

-

Obtain dried seeds of Brucea javanica.

-

Grind the seeds into a coarse powder using a mechanical grinder.

-

To remove lipids that can interfere with subsequent extraction steps, defat the powdered seeds by maceration or Soxhlet extraction with n-hexane.

-

Air-dry the defatted seed powder to remove any residual solvent.

Extraction of Crude this compound

-

Macerate the defatted seed powder in 95% ethanol (or methanol) at a solid-to-liquid ratio of 1:10 (w/v) for 72 hours at room temperature with occasional stirring.

-

Alternatively, perform a continuous extraction using a Soxhlet apparatus with 95% ethanol for 24-48 hours.

-

Filter the extract through Whatman No. 1 filter paper.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude ethanol extract.

Fractionation of the Crude Extract

-

Suspend the crude ethanol extract in distilled water.

-

Perform liquid-liquid partitioning sequentially with solvents of increasing polarity:

-

n-Hexane: To remove remaining non-polar compounds.

-

Chloroform: To separate less polar compounds.

-

Ethyl Acetate: To isolate compounds of intermediate polarity.

-

n-Butanol: This fraction is typically enriched with glycosides, including this compound.

-

-

Collect the n-butanol fraction and concentrate it to dryness under reduced pressure.

Chromatographic Purification of this compound

The n-butanol fraction is a complex mixture and requires further purification by column chromatography.

a. Diaion HP-20 Column Chromatography

-

Dissolve the dried n-butanol fraction in a minimal amount of water.

-

Load the solution onto a pre-packed Diaion HP-20 resin column.

-

Elute the column with a stepwise gradient of methanol in water (e.g., 0%, 20%, 40%, 60%, 80%, 100% methanol).

-

Collect fractions and monitor by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol:water, 8:2:0.2) and visualizing with a suitable reagent (e.g., anisaldehyde-sulfuric acid).

-

Pool the fractions containing the compound of interest based on the TLC profile.

b. Silica Gel Column Chromatography

-

Concentrate the enriched fractions from the previous step.

-

Adsorb the residue onto a small amount of silica gel.

-

Load the adsorbed sample onto a silica gel column packed in a suitable non-polar solvent (e.g., chloroform).

-

Elute the column with a gradient of increasing polarity, for example, a chloroform-methanol gradient.

-

Collect and analyze fractions by TLC as described above.

c. Preparative High-Performance Liquid Chromatography (HPLC)

-

For final purification, subject the fractions containing this compound to preparative HPLC.

-

A C18 column is typically used with a mobile phase consisting of a gradient of acetonitrile in water or methanol in water.

-

Monitor the elution profile with a UV detector (wavelengths around 220 nm and 280 nm are often used for quassinoids).

-

Collect the peak corresponding to this compound and verify its purity by analytical HPLC and structural identity by spectroscopic methods (e.g., NMR, MS).

Visualization of Experimental Workflow and a Representative Signaling Pathway

Experimental Workflow for this compound Extraction and Fractionation

Caption: Workflow for the extraction and fractionation of this compound.

Hypothesized Signaling Pathway for this compound-Induced Apoptosis

While the specific signaling pathway for this compound is not yet fully elucidated, the cytotoxic effects of structurally similar compounds, such as other quassinoids and ginsenoside compound K, often involve the induction of apoptosis through the generation of reactive oxygen species (ROS) and modulation of key signaling cascades like the MAPK and PI3K/Akt pathways.[9][10]

Caption: A representative apoptosis signaling pathway for this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Major Constituents From Brucea javanica and Their Pharmacological Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PROSEA - Plant Resources of South East Asia [prosea.prota4u.org]

- 4. Frontiers | Major Constituents From Brucea javanica and Their Pharmacological Actions [frontiersin.org]

- 5. academic.oup.com [academic.oup.com]

- 6. EFSA Compendium of Botanicals [combodb.ecomole.com]

- 7. Vitamin K2 induces non-apoptotic cell death along with autophagosome formation in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Anticancer properties and pharmaceutical applications of ginsenoside compound K: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Application Notes and Protocols for Yadanzioside K In Vitro Cytotoxicity Assay in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Abstract

Yadanzioside K, a ginsenoside metabolite, has demonstrated significant anticancer properties in various preclinical studies. It is known to induce cytotoxicity in a range of cancer cell lines through mechanisms including the induction of apoptosis and cell cycle arrest. These application notes provide detailed protocols for assessing the in vitro cytotoxicity of this compound in cancer cell lines. The methodologies cover the determination of cell viability, analysis of apoptosis, and evaluation of cell cycle distribution. Furthermore, a summary of reported 50% inhibitory concentration (IC50) values and an overview of the key signaling pathways involved in this compound-induced apoptosis are presented.

Data Presentation

The cytotoxic efficacy of this compound (also referred to as Compound K) varies across different cancer cell lines. The IC50 value, the concentration of a drug that inhibits cell growth by 50%, is a standard measure of its potency.

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |

| A549 | Non-small cell lung cancer | Not explicitly stated, but apoptosis was observed at 20-80 µg/mL | 24 |

| H1975 | Non-small cell lung cancer | Not explicitly stated, but apoptosis was observed at 20-80 µg/mL | 24 |

| HT-29 | Colon Cancer | Apoptosis induced with 50 µM | 24 |

| SK-MES-1 | Lung Cancer | Apoptosis induced with 5-15 µM | 48 |

Note: The available literature often reports concentrations that induce apoptosis rather than specific IC50 values. The data presented reflects the concentrations at which significant cytotoxic effects were observed.

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of this compound that inhibits the metabolic activity of cancer cells, providing an IC50 value.

Materials:

-

This compound (Compound K)

-

Cancer cell lines of interest (e.g., A549, HT-29)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO) or Solubilization Solution

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare a series of dilutions of this compound in culture medium. After overnight incubation, remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank (medium only).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C with 5% CO2.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[1]

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO or a suitable solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the concentration of this compound to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis.

Materials:

-

This compound

-

Cancer cell lines

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for 24 or 48 hours. Include an untreated control.

-

Cell Harvesting: After treatment, collect both the floating and adherent cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Washing: Wash the cells twice with cold PBS.

-

Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive, PI negative cells are in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol uses flow cytometry to determine the effect of this compound on the distribution of cells in different phases of the cell cycle.

Materials:

-

This compound

-

Cancer cell lines

-

6-well plates

-

Cold 70% Ethanol

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for 24 or 48 hours.

-

Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing. Store the fixed cells at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution.

-

Incubation: Incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in G0/G1, S, and G2/M phases can be determined based on the fluorescence intensity of PI.

Western Blot Analysis for Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway, such as the Bcl-2 family and caspases.

Materials:

-

This compound

-

Cancer cell lines

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-PARP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis: Treat cells with this compound, then lyse the cells in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a membrane.

-

Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Analyze the band intensities to determine the relative changes in protein expression, normalizing to a loading control like β-actin.

Mandatory Visualizations

Caption: Experimental workflow for in vitro cytotoxicity assessment of this compound.

Caption: Logical relationship of this compound's effects on cancer cells.

Caption: Proposed signaling pathway of this compound-induced apoptosis.[2][3][4][5][6]

References

- 1. researchgate.net [researchgate.net]

- 2. ginsengstudies.org [ginsengstudies.org]

- 3. Compound K induces apoptosis via CAMK-IV/AMPK pathways in HT-29 colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Compound K induced apoptosis via endoplasmic reticulum Ca2+ release through ryanodine receptor in human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. compound-k-induces-apoptosis-via-camk-iv-ampk-pathways-in-ht-29-colon-cancer-cells - Ask this paper | Bohrium [bohrium.com]

- 6. Compound K induced apoptosis via endoplasmic reticulum Ca2+ release through ryanodine receptor in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Anti-inflammatory Effects of Yadanzioside K in Macrophage Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yadanzioside K, also known as Compound K, is a key intestinal metabolite of ginsenosides from Panax ginseng. Emerging evidence highlights its potent anti-inflammatory properties, making it a compelling candidate for therapeutic development in inflammatory diseases. This document provides detailed application notes and experimental protocols for investigating the anti-inflammatory effects of this compound in macrophage models, a critical in vitro system for studying inflammation.

Macrophages are pivotal cells in the innate immune system that, upon activation by stimuli like lipopolysaccharide (LPS), produce a cascade of pro-inflammatory mediators, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). This compound has been shown to effectively suppress the production of these cytokines, primarily through the modulation of key signaling pathways such as NF-κB and MAPK, with a specific target being the AKT1 signaling pathway.[1][2]

Data Presentation

The following tables summarize the quantitative data on the inhibitory effects of this compound (Compound K) on pro-inflammatory markers in LPS-stimulated macrophage models.

Table 1: Dose-Dependent Inhibition of Pro-inflammatory Cytokine mRNA Expression by this compound in LPS-Stimulated RAW 264.7 Macrophages

| This compound Concentration (µM) | % Reduction in IL-1β mRNA | % Reduction in IL-6 mRNA | % Reduction in TNF-α mRNA |

| 20 | Data not available | Data not available | Data not available |

| 30 | Data not available | Data not available | Data not available |

| 40 | 34%[3] | 21%[3] | Significant inhibition*[1][2] |

*Specific percentage reduction not provided in the source, but noted as significant at 10 µM.

Table 2: Dose-Dependent Inhibition of Pro-inflammatory Cytokine Secretion by this compound in LPS-Stimulated RAW 264.7 Macrophages

| This compound Concentration (µM) | Effect on IL-1β Secretion | Effect on IL-6 Secretion | Effect on TNF-α Secretion |

| 20 | Significant dose-dependent decrease[3] | Significant dose-dependent decrease[3] | Data not available |

| 30 | Significant dose-dependent decrease[3] | Significant dose-dependent decrease[3] | Data not available |

| 40 | Significant dose-dependent decrease[3] | Significant dose-dependent decrease[3] | Data not available |

Table 3: Effect of this compound on Key Signaling Molecules in LPS-Stimulated Macrophages

| Target Molecule | This compound Concentration (µM) | Observed Effect |

| iNOS expression | 10 | Blocked expression[2] |

| AKT1 phosphorylation | Not specified | Downregulated[1][2] |

| AKT2 phosphorylation | Not specified | No effect[1][2] |

| Sirtuin 1 (SIRT1) | 20 | Increased expression[4] |

| Histone Deacetylase 4 (HDAC4) | 20 | Decreased expression[4] |

Experimental Protocols

Protocol 1: Macrophage Culture and LPS Stimulation

This protocol outlines the basic procedure for culturing RAW 264.7 macrophages and inducing an inflammatory response using Lipopolysaccharide (LPS).

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Lipopolysaccharide (LPS) from E. coli O111:B4

-

This compound (Compound K)

-

Phosphate Buffered Saline (PBS)

-

Cell culture flasks and plates

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Seeding: Seed the cells into 6-well or 24-well plates at a density of 5 x 10^5 cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 10, 20, 40 µM) for 1-2 hours.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) for the desired time period (e.g., 6 hours for mRNA analysis, 24 hours for protein analysis).

-

Harvesting:

-